3-(Diethylamino)-2,2-dimethylpropanal
Overview
Description
3-(Diethylamino)-2,2-dimethylpropanal is an organic compound with a unique structure that includes a diethylamino group and a dimethylpropanal moiety
Mechanism of Action
Target of Action
3-(Diethylamino)-2,2-dimethylpropanal, also known as DEAPA, is primarily used as a base in the synthesis of peptides . It serves as an effective replacement for piperidine in removing Fmoc (Fluorenylmethoxycarbonyl) groups during solid-phase peptide synthesis . Therefore, its primary targets are the Fmoc groups in peptide chains.
Mode of Action
DEAPA interacts with its targets (Fmoc groups) by acting as a deprotection agent . It aids in the removal of Fmoc groups during the peptide synthesis process, which is a crucial step in the formation of peptide bonds . This interaction results in the successful synthesis of peptides.
Biochemical Pathways
It plays a significant role in the peptide synthesis pathway, particularly in the deprotection of fmoc groups . The downstream effects include the successful formation of peptide bonds and the synthesis of complex peptides.
Pharmacokinetics
It’s known that deapa is used in both manual and automated solid-phase peptide synthesis, suggesting that it has good bioavailability in these contexts .
Result of Action
The primary result of DEAPA’s action is the successful synthesis of peptides. By acting as a deprotection agent, DEAPA enables the removal of Fmoc groups, facilitating the formation of peptide bonds . This leads to the synthesis of complex peptides, which are crucial in various biological functions.
Action Environment
The action of DEAPA is influenced by the environment in which peptide synthesis occurs. It has been demonstrated to be an effective deprotection agent in both manual and automated solid-phase peptide synthesis in the green solvent N-octylpyrrolidone . This suggests that the efficacy and stability of DEAPA can be influenced by factors such as the type of solvent used and the specific conditions of the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-2,2-dimethylpropanal typically involves the reaction of diethylamine with a suitable aldehyde precursor under controlled conditions. One common method involves the use of anhydrous conditions and a catalyst to facilitate the reaction. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-2,2-dimethylpropanal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
3-(Diethylamino)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-2,2-dimethylpropanal: Similar structure but with a dimethylamino group instead of a diethylamino group.
3-(Diethylamino)-2,2-dimethylbutanal: Similar structure but with an additional carbon in the aldehyde chain.
3-(Diethylamino)-2,2-dimethylpentanal: Similar structure but with two additional carbons in the aldehyde chain.
Uniqueness
3-(Diethylamino)-2,2-dimethylpropanal is unique due to the presence of both the diethylamino group and the dimethylpropanal moiety. This combination imparts specific reactivity and properties that are not found in other similar compounds. The diethylamino group enhances its nucleophilicity, while the dimethylpropanal structure provides steric hindrance, influencing its overall reactivity and applications.
Properties
IUPAC Name |
3-(diethylamino)-2,2-dimethylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-5-10(6-2)7-9(3,4)8-11/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHIYAKUVPMLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064245 | |
Record name | Propanal, 3-(diethylamino)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-47-1 | |
Record name | 3-(Diethylamino)-2,2-dimethylpropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6343-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylaminopivalaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylaminopivalaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethylaminopivalaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanal, 3-(diethylamino)-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanal, 3-(diethylamino)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYLAMINOPIVALALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF94T7K99Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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